Phenylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5O3P-2 |
|---|---|
Molecular Weight |
156.08 g/mol |
IUPAC Name |
dioxido-oxo-phenyl-λ5-phosphane |
InChI |
InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2 |
InChI Key |
QLZHNIAADXEJJP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-] |
Synonyms |
enzenephosphonic acid phenylphosphonate phenylphosphonic acid phenylphosphonic acid, aluminum salt phenylphosphonic acid, calcium salt phenylphosphonic acid, cerium (3+) salt (3:2) phenylphosphonic acid, copper salt phenylphosphonic acid, dipotassium salt phenylphosphonic acid, disodium salt phenylphosphonic acid, dysposium (3+) salt phenylphosphonic acid, dysposium (3+) salt (3:2), dihydrate phenylphosphonic acid, erbium (3+) salt (3:2) phenylphosphonic acid, erbium (3+) salt (3:2), dihydrate phenylphosphonic acid, europium (3+) salt (3:2) phenylphosphonic acid, gadolinium (3+) salt (3:2) phenylphosphonic acid, holmium (3+) salt (3:2) phenylphosphonic acid, lanthanum (3+) salt (3:2) phenylphosphonic acid, lutetium (3+) salt (3:2) phenylphosphonic acid, magnesium salt phenylphosphonic acid, monocalcium salt phenylphosphonic acid, monolead (2+) salt phenylphosphonic acid, monomagnesium salt phenylphosphonic acid, monosodium salt phenylphosphonic acid, neodymium (3+) salt (3:2) phenylphosphonic acid, neodymium (3+) salt (3:2), monohydrate phenylphosphonic acid, potassium salt phenylphosphonic acid, praseodymium (3+) salt (3:2) phenylphosphonic acid, praseodymium (3+) salt (3:2), dihydrate phenylphosphonic acid, samarium (3+) salt (3:2) phenylphosphonic acid, samarium (3+) salt (3:2), dihydrate phenylphosphonic acid, sodium salt phenylphosphonic acid, terbium (3+) salt (3:2) phenylphosphonic acid, thulium (3+) salt (3:2) phenylphosphonic acid, ytterbium (3+) salt (3:2) phenylphosphonic acid, yttrium (3+) salt (3:2) phenylphosphonic acid, zinc salt phenylphosphonic acid, zirconium (1+) salt (2:1) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Phenylphosphonate
Diverse Synthetic Pathways for Phenylphosphonate and its Derivatives
The formation of the robust carbon-phosphorus (C-P) bond in phenylphosphonates is central to their synthesis. A variety of methods have been developed, ranging from classical reactions to modern catalytic and energy-efficient approaches.
The synthesis of phenylphosphonates can be achieved through mechanisms involving radical intermediates, most notably the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. chemistry-chemists.comdalalinstitute.com This chain reaction mechanism is particularly effective for the synthesis of diethyl this compound from an aryl halide, such as iodobenzene (B50100), and a nucleophile like the diethyl phosphite (B83602) anion. orgsyn.orgorgsyn.org
The SRN1 mechanism proceeds through several key steps:
Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). chemistry-chemists.com This can be initiated by photostimulation or a chemical electron donor. chemistry-chemists.comorgsyn.org
Propagation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). chemistry-chemists.com
The aryl radical then reacts with the nucleophilic phosphite anion to form the radical anion of the product, in this case, diethyl this compound radical anion. chemistry-chemists.comorgsyn.org
This product radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final this compound product. chemistry-chemists.com
This method is valued for its high yields and clean reaction profiles. orgsyn.org Radical intermediates are also implicated in other synthetic routes. For instance, the phosphonation of benzene (B151609) with dialkyl phosphites can be achieved through a catalytic radical process, and electron-donor-acceptor (EDA) complexes can initiate the formation of arylphosphonates via phosphono radicals. beilstein-journals.orgresearchgate.net
In line with the principles of green chemistry, which prioritize energy efficiency, waste reduction, and the use of safer chemicals, microwave-assisted synthesis has emerged as a powerful tool for preparing phenylphosphonates. rsc.orgresearchgate.net Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in significantly shorter times compared to conventional heating methods. asianpubs.orgresearchgate.net
Key applications include:
Microwave-Assisted Michaelis-Arbuzov Reaction: This method allows for the synthesis of this compound derivatives in excellent yields under solvent-free and catalyst-free conditions, representing a highly efficient and environmentally friendly process. asianpubs.org
Microwave-Assisted Direct Esterification: The esterification of phenylphosphonic acid and its monoesters, which is often difficult under conventional heating, can be effectively carried out using microwave irradiation. researchgate.nettandfonline.com The use of ionic liquid additives can further improve these reactions by allowing for lower temperatures and complete conversions. tandfonline.com This approach avoids the use of less "green" P-chlorides. orgsyn.orgtandfonline.com
These methods reduce the reliance on hazardous solvents and lengthy reaction times, contributing to more sustainable synthetic practices. rsc.orgresearchgate.net
| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Direct Esterification (Phenylphosphonic Acid + Butanol) | Conventional Heating | Reflux | 4 h | Incomplete conversion | tandfonline.com |
| Direct Esterification (Phenylphosphonic Acid + Butanol) | Microwave (MW) | 180 °C, [bmim][BF4] catalyst | 15 min | 94% (monoester) | tandfonline.com |
| Alkylation (Mono-butyl this compound + EtI) | Conventional Heating | 85 °C | 0.5 h | Lower conversion | tandfonline.com |
| Alkylation (Mono-butyl this compound + EtI) | Microwave (MW) | 85 °C, NEt3 base | 0.5 h | 71% (diester) | tandfonline.com |
| Hirao Reaction (Aryl bromide + Dialkyl phosphite) | Conventional Heating | Higher temperatures, longer times | - | Lower yields | bohrium.com |
| Hirao Reaction (Aryl bromide + Dialkyl phosphite) | Microwave (MW) | Pd(OAc)2 catalyst, EtOH | - | 58-84% | bohrium.com |
Organometallic and catalytic reactions provide versatile and efficient pathways to phenylphosphonates, often allowing for milder reaction conditions and broader functional group tolerance. scielo.brtdx.cat
Palladium-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a prominent method for forming the C–P bond. bohrium.com Microwave-assisted versions of this reaction have been developed that proceed efficiently without the need for additional phosphorus ligands, as the excess phosphite reagent can serve this role. bohrium.comlookchem.com Suzuki-Miyaura cross-coupling reactions using phosphonate-substituted aryl boronate esters are also employed. ncl.ac.uk
Copper-Catalyzed Reactions: Copper catalysts can be used in the reaction of arenediazonium tetrafluoroborates with phosphorus trichloride (B1173362) to yield arylphosphonic acids. orgsyn.org More recent methods involve the copper-mediated P-arylation of H-phosphonates. researchgate.net
Other Metal-Catalyzed Reactions: Group VI metal carbonyls, such as those of chromium, have been shown to catalyze the coupling of dimethyl phosphite and iodobenzene to form dimethyl this compound. researchgate.net
Organometallic Reagents: Classical organometallic reactions, such as the reaction of a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium) with suitable phosphorus electrophiles like diethyl chlorophosphate, can also be used to form the C-P bond. orgsyn.org
These catalytic systems are central to modern organic synthesis, enabling the construction of complex molecules with high precision. scielo.br
Controlling the precise spatial arrangement of atoms is a critical challenge in synthesis.
Regioselectivity: This refers to the control of where a reaction occurs on a molecule when multiple positions are available. In the synthesis of substituted phenylphosphonates, the directing effects of substituents already present on the benzene ring will influence the position of the incoming phosphonate (B1237965) group, particularly in electrophilic aromatic substitution-type reactions. lumenlearning.com For example, the iodocyclization of o-(1-alkynyl)phenylphosphonates to form phosphaisocoumarins proceeds with high regioselectivity. nih.gov
Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. Since the phosphorus atom in many this compound derivatives is a stereogenic center, controlling its configuration is crucial for applications in fields like medicinal chemistry. nih.gov The stereoselective synthesis of P-stereogenic phosphonates has been achieved using several strategies. One approach involves the reaction of dialkylphosphonites with electrophiles, where the stereoselectivity of the product increases with the steric bulk of the alkyl groups on the phosphorus atom. tandfonline.comtandfonline.com Another method is the catalytic asymmetric synthesis, where a chiral catalyst is used to induce enantioselectivity in the formation of the phosphorus center. mdpi.com
Precursor Design and Derivatization Strategies for this compound Analogs
The vast chemical diversity of this compound analogs stems from the ability to modify the precursor molecules. rsc.org Syntheses can start from phenylphosphonic acid itself or from a functionalized benzene ring onto which the phosphonate group is later introduced. researchgate.netrsc.org
A convergent synthetic approach, where different fragments of the final molecule are prepared separately and then joined, is often employed. For instance, in designing enzyme inhibitors, substituted aryl iodides can be coupled with thiol-containing purine (B94841) moieties in a key step. acs.org The phosphonate group can be introduced onto the phenyl ring either before or after this key coupling step. acs.org
Derivatization strategies include:
Substitution on the Phenyl Ring: Starting with substituted precursors like 4-bromo aryl iodide or using palladium-catalyzed reactions to introduce groups onto the this compound scaffold. acs.org
Modification of the Ester Groups: As detailed in the following section, changing the alcohol used in esterification allows for a wide range of alkyl or aryl ester groups to be incorporated. tandfonline.com
Building from Phenylphosphonic Acid: Using phenylphosphonic acid as a foundational building block, which can be derivatized into monoesters, diesters, or phosphonic dichlorides for further reactions. orgsyn.orgtandfonline.com
Research into Esterification and Hydrolysis of this compound Derivatives
The ester and acid forms of phenylphosphonates are interconvertible, and the reactions governing this transformation—esterification and hydrolysis—are fundamental to their chemistry.
Esterification: This process converts phenylphosphonic acid or its monoesters into diesters. Several methods are available:
Direct Esterification: Reacting the acid with an excess of an alcohol. This reaction is often challenging but can be significantly enhanced by microwave assistance, sometimes in the presence of an ionic liquid catalyst. researchgate.nettandfonline.com
Alkylating Esterification: Reacting the acid or a monoester with an alkyl halide in the presence of a base like triethylamine. tandfonline.comtandfonline.com This is often the method of choice for converting a monoester to a diester, especially for creating mixed esters with two different alkyl groups. tandfonline.comsci-hub.se
Classical Method: The reaction of phenylphosphonic dichloride with an alcohol, often in the presence of a base like pyridine, is a traditional but less "green" route. orgsyn.org
| Starting Material | Reagents | Method | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| PPA | Excess Alcohol, [bmim][BF4] | Microwave-assisted direct esterification | Monoester | Superior to alkylation for monoester synthesis. | tandfonline.comtandfonline.com |
| PPA Monoester | Alkyl Halide, Triethylamine | Microwave-assisted alkylation | Diester (identical or mixed alkyl groups) | Method of choice for monoester to diester conversion. | tandfonline.comtandfonline.com |
| Phenyl-H-phosphinate | 1. Alcohol (MW) 2. m-CPBA (oxidation) 3. Alcohol (MW) | Three-step sequence | Diester | An alternative but potentially lower-yielding route. | researchgate.net |
| PPA | Orthoesters (e.g., triethyl orthoformate) | Direct esterification (no catalyst) | Mono- and Diesters | Selective formation of monoesters or diesters depending on conditions. | nih.gov |
| Phenylphosphonic Dichloride | Alcohol, Pyridine | Classical esterification | Diester | Traditional route, uses P-chlorides. | orgsyn.org |
Hydrolysis: This is the reverse of esterification, cleaving the ester's P-O-C bond to yield the corresponding phosphonic acid. nih.gov The reaction can be catalyzed by either acid or base. nih.govcapes.gov.br Studies on the basic hydrolysis of various this compound esters have shown that the reaction rate is sensitive to steric effects from the organic groups in the ester function. capes.gov.br Acid-catalyzed hydrolysis can also be accelerated by microwave irradiation using catalysts like p-toluenesulfonic acid. nih.gov In some cases, hydrolysis of diesters can be controlled to selectively produce monoesters. nih.govrsc.org
Coordination Chemistry and Metal Phenylphosphonate Systems Research
Ligand Properties and Coordination Modes of Phenylphosphonate Anions in Metal Complexes
The this compound anion (C₆H₅PO₃²⁻) is a versatile ligand in coordination chemistry, capable of adopting various coordination modes, which contributes to the structural diversity of metal-phenylphosphonate complexes. The coordination behavior is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. rsc.orgmdpi.com Phenylphosphonic acid can be deprotonated to different extents, existing as monodeprotonated (C₆H₅PO₃H⁻) or fully deprotonated (C₆H₅PO₃²⁻) anions. Both neutral phenylphosphonic acid and its anionic forms can act as ligands. rsc.org
The phosphonate (B1237965) group offers multiple oxygen atoms for coordination, allowing it to act as a bridge between metal centers, leading to the formation of extended structures like polymers. rsc.orgrsc.org Common coordination modes include monodentate, bidentate, and tridentate fashions. rsc.orgresearchgate.net In some instances, each of the phosphonate oxygen atoms can bridge two metal ions, demonstrating a µ₂-type bridging mode. researchgate.net The presence of the phenyl group also introduces the possibility of π-π stacking interactions, which can play a role in the formation of supramolecular structures. rsc.org The versatility of the this compound ligand is a key factor in the construction of diverse metal-organic frameworks with varying dimensionalities. mdpi.com
Structural Elucidation of Metal Phenylphosphonates
The determination of the precise atomic arrangement within metal phenylphosphonates is crucial for understanding their properties and potential applications. This is primarily achieved through a combination of crystallographic and spectroscopic techniques.
Crystallographic Investigations (Single-Crystal and Powder X-ray Diffraction)
However, many metal phenylphosphonates are microcrystalline powders, making single-crystal analysis challenging. mdpi.com In such cases, powder X-ray diffraction (PXRD) is an indispensable tool. rsc.orgnih.gov The crystal structures of several metal phenylphosphonates, including isomorphic molecular complexes of manganese, cobalt, and nickel, have been successfully determined from PXRD data. rsc.orgnih.govresearchgate.netrsc.org The Rietveld method is often employed to refine crystal structures from powder diffraction data. figshare.com For example, the crystal structure of iron(II) this compound, Fe[C₆H₅PO₃]·H₂O, was determined "ab initio" from X-ray powder diffraction data. figshare.com
Advanced Spectroscopic Characterization of Metal Phenylphosphonates (e.g., NMR, IR, UV-Vis)
A suite of spectroscopic techniques complements diffraction methods to provide a comprehensive understanding of metal this compound structures.
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to confirm the coordination of the phosphonate group to the metal center. researchgate.netpsu.edu The stretching vibrations of the P-O and P=O bonds are sensitive to the coordination environment and can provide evidence for the deprotonation state of the ligand. acs.org For example, in the study of the reaction between the this compound anion and basic copper(II) nitrate (B79036), IR spectroscopy confirmed the loss of nitrate and the presence of water molecules in the final product. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for solid-state characterization of paramagnetic complexes, NMR can be a powerful tool for studying diamagnetic metal phenylphosphonates, particularly in solution or for certain solid-state nuclei.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be used to infer details about the coordination environment of the metal ion. figshare.comacs.org
Raman Spectroscopy: In situ Raman spectroscopy, often combined with XRD, allows for the monitoring of reactions at a molecular level as they occur. rsc.orgresearchgate.net This technique can detect changes from the free phenylphosphonic acid to coordinated this compound ligands during the synthesis. rsc.org
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local coordination environment of the metal atom, including bond distances and coordination numbers. It has been used to validate crystal structures determined from PXRD data. rsc.orgnih.govresearchgate.netrsc.org
Influence of Reaction Conditions (pH, Molar Ratios, Temperature) on Product Formation and Structure
The final structure of a metal this compound is highly dependent on the conditions under which it is synthesized. Key parameters that can be tuned to direct the formation of specific products include:
pH: The pH of the reaction medium is a critical factor, as it controls the deprotonation state of the phosphonic acid ligand. mdpi.comuantwerpen.be For instance, in the synthesis of certain zirconium phosphonate frameworks, different structures were obtained at high and low pH. mdpi.comuantwerpen.be The synthesis of layered calcium this compound requires maintaining a pH of around 9 to avoid the formation of an intermediate impurity. beilstein-journals.org
Molar Ratios: The stoichiometry of the reactants, specifically the molar ratio of the metal salt to phenylphosphonic acid, can significantly influence the resulting product. mdpi.compsu.edu Studies on cadmium phenylphosphonates have shown that varying the molar ratio leads to the formation of different compounds. mdpi.com
Temperature: Temperature plays a crucial role in the kinetics and thermodynamics of the reaction. Hydrothermal and solvothermal methods, which employ elevated temperatures, are commonly used to promote the crystallization of metal phenylphosphonates. mdpi.com The reaction temperature can also affect the microstructure of the resulting material. dlut.edu.cn
Formation and Analysis of Diverse Coordination Architectures
The interplay of the this compound ligand's properties and the reaction conditions leads to a wide array of coordination architectures, which are often classified by their dimensionality.
Layered Structures and Coordination Polymers (1D, 2D, 3D)
The interaction between metal ions and this compound ligands gives rise to a diverse array of coordination polymers with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgosti.govresearchgate.net The resulting architecture is highly dependent on the coordination preferences of the metal ion, the reaction conditions, and the presence of other ancillary ligands. rsc.orgresearchgate.net
Layered (2D) Structures:
A predominant structural motif in metal-phenylphosphonate chemistry is the layered, or 2D, structure. rsc.orgbeilstein-journals.orgpsu.edu In these arrangements, inorganic layers are formed by the coordination of metal centers with the oxygen atoms of the phosphonate groups. rsc.orgbeilstein-journals.org The phenyl rings of the phosphonate ligands are typically oriented into the interlayer space, creating hydrophobic regions. rsc.orgpsu.edu These layers are held together by weaker van der Waals forces. rsc.org
For instance, divalent metal phenylphosphonates with the general formula M(II)(O₃PC₆H₅)·H₂O (where M can be Mn, Fe, Co, Ni, Zn, Cd) often adopt a layered structure. rsc.org In these compounds, the metal ion is typically octahedrally coordinated by five oxygen atoms from four different this compound ligands and one water molecule. rsc.org These octahedra are corner-connected, forming the inorganic layers. rsc.org Similarly, calcium this compound dihydrate (CaC₆H₅PO₃∙2H₂O) forms a layered structure where the central ply consists of calcium atoms coordinated by phosphonate oxygen atoms, with the benzene (B151609) rings forming the outer plies. beilstein-journals.org
The nature of the metal and the organic group can influence the properties of these layered compounds, but the fundamental characteristic of strong in-plane bonding and weak interlayer interactions remains. beilstein-journals.org This layered arrangement allows for applications such as intercalation chemistry and the preparation of nanosheets through exfoliation. beilstein-journals.org
Coordination Polymers (1D, 2D, and 3D):
Beyond simple layered structures, this compound ligands can participate in the formation of more complex coordination polymers with varying dimensionalities. The final structure is often influenced by factors such as pH and the use of auxiliary linkers. researchgate.net
1D Chains: In some cases, the metal-phosphonate interactions lead to the formation of one-dimensional chains. For example, in one copper(II) this compound polymorph, CuO₆-octahedra are corner-connected via water molecules and further linked by two phosphonate groups to form a chain structure. These chains are then connected by hydrogen bonds to form a layered structure. rsc.org Another example involves the use of bifunctional phosphonates, where 1D architectures have been observed in heterobimetallic uranium(VI)/copper(II) systems. capes.gov.br
2D Layers: As discussed, 2D layered structures are common. Research has shown the synthesis of 2D layered metal phosphonates, such as [M₅(Hptz)₂(ptz)₄]n (where M = Co(II), Mn(II) and H₂ptz = 4-(1,2,4-triazol-4-yl)phenylphosphonic acid), where metal-ligand subunits link together to form the layers. researchgate.net
3D Frameworks: The extension of coordination into three dimensions results in the formation of 3D frameworks. osti.govresearchgate.net These can be achieved through various synthetic strategies, including the use of specific ligands and reaction conditions. For instance, hydrothermal reactions of metal salts with 1,2-phenylenediacetic acid and 1,3-bis(4-pyridyl)propane have yielded 3D self-penetrated frameworks. osti.gov In the context of phenylphosphonates, 3D architectures have also been reported in heterobimetallic systems. capes.gov.br
The structural diversity of these coordination polymers, from 1D chains to 3D frameworks, highlights the versatility of the this compound ligand in constructing novel materials with potentially tunable properties. rsc.orgresearchgate.net
| Compound/System | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|
| M(II)(O₃PC₆H₅)·H₂O (M = Mn, Fe, Co, Ni, Zn, Cd) | 2D | Layered structure with octahedrally coordinated metal ions forming inorganic layers and phenyl groups in the interlayer space. | rsc.org |
| CaC₆H₅PO₃∙2H₂O | 2D | Layered structure with a central ply of Ca atoms coordinated by phosphonate oxygens. | beilstein-journals.org |
| Copper(II) this compound polymorph | 1D chains forming a layered structure | CuO₆-octahedra form corner-connected chains linked by phosphonate groups and hydrogen bonds. | rsc.org |
| [M₅(Hptz)₂(ptz)₄]n (M = Co(II), Mn(II)) | 2D | Metal and ptz ligands form M₅(Hptz)₂(ptz)₄ subunits that link into a 2D layered structure. | researchgate.net |
| UCuPAA-1 | 1D | Heterobimetallic uranium(VI)/copper(II) phosphonates with varying architectures. | capes.gov.br |
| UCuPAA-2, NaUPAA-1 | 2D | ||
| UCuPAA-3 | 3D |
Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) Incorporating this compound Linkers
This compound and its derivatives are increasingly utilized as linkers in the construction of porous crystalline materials, namely Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). acs.orgnih.govualberta.ca The stability and functionality of these frameworks are significantly influenced by the nature of the phosphonate group.
Metal-Organic Frameworks (MOFs):
MOFs are coordination polymers composed of metal ions or clusters connected by organic linkers. nih.gov While carboxylate-based linkers are common, they can sometimes lack stability, particularly in aqueous environments. nih.gov Phosphonate-based linkers offer a promising alternative, often forming stronger bonds with metal centers, especially trivalent metals, which can lead to enhanced stability. acs.orgnih.gov
The isoreticular approach, a key design principle in MOF chemistry, has been successfully applied to phosphonate-based systems. This allows for the systematic tuning of framework properties by modifying the linker. acs.org Research has demonstrated the creation of isoreticular MOFs using linkers with different coordinating groups, such as phosphonate and phosphinate, effectively bridging the gap between these two classes of materials. acs.org For example, new Fe³⁺ MOFs, denoted ICR-12 and ICR-13, have been synthesized using 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid and 1,4-phenylene(bisphosphonic acid) as linkers, respectively. acs.org Both exhibit a honeycomb array of parallel channels and are isostructural with a previously described phosphinate MOF. acs.org
The use of phosphonate monoesters, which mimic carboxylate linkers, has also led to the development of porous 3-D MOF materials. researchgate.net For instance, a MOF constructed from Cu(II) and 1,4-benzenediphosphonate bis(monoalkyl ester) with a methyl tether was found to be porous and capable of CO₂ capture. researchgate.net
Hydrogen-Bonded Organic Frameworks (HOFs):
HOFs are porous polymers formed through hydrogen bonding between organic molecular units. wikipedia.org These frameworks are of interest for applications such as gas storage and proton conduction. wikipedia.orgnih.gov Phenylphosphonic acid and its derivatives can act as building blocks for HOFs. nih.govresearchgate.net
In one example, a semiconductive and proton-conductive microporous HOF was created from phenylphosphonic acid and a porphyrin derivative. researchgate.net The stability and properties of HOFs can be significantly influenced by the nature of the hydrogen bonds. Charge-assisted hydrogen bonds, such as those between positively charged amines and negatively charged phosphonate groups, can lead to HOFs with high stability, even in acidic or alkaline aqueous solutions. nih.gov
The synthesis of charge-assisted amidinium⋯phosphonate HOFs has also been reported. rsc.org However, the stability of these frameworks can be a challenge, with some exhibiting phase transformations or structural collapse upon solvent removal. rsc.org
| Framework Type | Linker/Building Block | Metal/Counterion | Key Features | Reference |
|---|---|---|---|---|
| MOF (ICR-12) | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | Fe³⁺ | Isoreticular with phosphinate and bisphosphonate MOFs; honeycomb array of channels. | acs.org |
| MOF (ICR-13) | 1,4-phenylene(bisphosphonic acid) | Fe³⁺ | Isostructural with ICR-12. | acs.org |
| MOF | 1,4-benzenediphosphonate bis(monoalkyl ester) | Cu(II) | Porous framework with a methyl tether, capable of CO₂ capture. | researchgate.net |
| HOF | Phenylphosphonic acid and 5,10,15,20-tetrakis(4-aminophenyl)porphyrin | - | Semiconductive and proton-conductive microporous framework. | researchgate.net |
| HOF | Aminomethylphosphonic acid derivatives | - | Charge-assisted hydrogen bonds lead to high stability and proton conductivity. | nih.gov |
| HOF (HOF1, HOF2) | Biphenyl or naphthalene (B1677914) diimide phosphonates and bis-amidinium salts | - | Charge-assisted amidinium⋯phosphonate frameworks; stability can be limited. | rsc.org |
Investigations into Stability and Phase Transformation Mechanisms
The stability and potential for phase transformations are critical aspects of metal-phenylphosphonate materials, influencing their synthesis, structure, and potential applications. techscience.comuantwerpen.beimetllc.com
Thermal Stability and Phase Transformations:
Metal-phenylphosphonate compounds can exhibit phase transformations upon heating. For example, in situ energy-dispersive X-ray diffraction (EDXRD) studies on the formation of copper phosphonatosulfonates revealed temperature-induced phase transitions. mdpi.com Increasing the temperature from 90 °C to 150 °C resulted in the formation of a monohydrate analogue, with complete phase transformation occurring within minutes. mdpi.com Such in situ investigations are crucial for understanding the reaction pathways and identifying intermediate phases. mdpi.comrsc.org
Mechanochemical Synthesis and Phase Evolution:
Mechanochemistry, or grinding solid-state reactants, offers an alternative route to synthesize metal phenylphosphonates and can lead to the formation of different phases. rsc.org In situ synchrotron powder X-ray diffraction (PXRD) has been employed to monitor the mechanochemical synthesis of cadmium phenylphosphonates. rsc.org These studies reveal that the reactions can proceed through the formation of intermediate phases. For instance, in the synthesis of Cd(HO₃PPh)₂, an intermediate formation of Cd(O₃PPh)·H₂O was detected before the final product appeared. rsc.org
The thermodynamic stability of different phases plays a role in the final product distribution. For example, in the mechanochemical synthesis of [Mn(II)(HO₃PPh)₂(H₂O₃PPh)₂(H₂O)₂], the more thermodynamically stable Mn(O₃PPh)·H₂O was observed as a minor side product. rsc.org The thermodynamic stability can be related to the density of the structure, with a higher ratio of central atoms per cubic nanometer indicating greater stability. rsc.org
Phase Transformations in Frameworks:
For framework materials like HOFs, stability and phase transformations are particularly important. Some charge-assisted amidinium⋯phosphonate HOFs have shown a tendency to undergo phase transformations or even structural collapse when the solvent is removed from their pores. rsc.org Understanding and controlling these transformations is key to developing robust and functional framework materials.
The study of phase transformations in metals, in general, involves concepts like diffusion, where atoms rearrange to form a new phase, and diffusionless transformations like the martensitic transformation. imetllc.com While not directly analogous, the principles of nucleation and growth of new phases are relevant to the transformations observed in crystalline metal-phenylphosphonate systems. mpie.dearxiv.org
| System/Compound | Investigation Method | Key Findings | Reference |
|---|---|---|---|
| Copper phosphonatosulfonates | In situ EDXRD | Temperature-induced phase transformation to a monohydrate analogue was observed. | mdpi.com |
| Epoxy/β-CD@SnPP composites | Thermogravimetric Analysis (TGA) | Addition of tin this compound enhanced the thermal stability of the epoxy resin at higher temperatures. | techscience.com |
| Cadmium phenylphosphonates | In situ synchrotron PXRD (Mechanochemical synthesis) | Reaction proceeds through the formation of an intermediate phase, Cd(O₃PPh)·H₂O. | rsc.org |
| [Mn(II)(HO₃PPh)₂(H₂O₃PPh)₂(H₂O)₂] | Mechanochemical synthesis and PXRD | The more thermodynamically stable Mn(O₃PPh)·H₂O forms as a minor side product. | rsc.org |
| Amidinium⋯phosphonate HOFs | Synthesis and characterization | Showed propensity for phase transformations or structural collapse upon solvent removal. | rsc.org |
Catalytic Applications and Mechanistic Insights of Phenylphosphonate Systems
Phenylphosphonate as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, phenylphosphonates and their derivatives function as effective ligands for various metal catalysts. The phosphorus atom in the phosphonate (B1237965) group can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic behavior. These ligands have been employed in a range of catalytic transformations.
Specific Catalytic Transformations (e.g., Esterification, Hydrogenation)
Esterification: Phenylphosphonic acid and its derivatives have been utilized as catalysts in esterification reactions. For instance, zirconium this compound phosphite (B83602) has been reported as a solid acid catalyst for the production of fatty acid polyol esters. researchgate.net This catalyst demonstrates high activity and selectivity, particularly for the formation of di- and tri-esters, which have applications as biolubricants. researchgate.net The direct esterification of phosphonic acids can be challenging due to the simultaneous formation of mono- and di-esters. nih.gov However, methods have been developed to selectively synthesize monoesters, which are valuable intermediates. nih.gov Microwave-assisted esterification of phenylphosphonic acid with various alcohols has also been explored, with ionic liquids like [bmim][BF4] showing catalytic activity, particularly for monoesterification. tandfonline.com
Hydrogenation: this compound-based materials have shown promise in catalytic transfer hydrogenation (CTH) reactions. nih.gov For example, recyclable hafnium-phenylphosphonate (PhP-Hf) nanohybrids have been synthesized and used for the efficient CTH of furfural (B47365) to furfuryl alcohol. mdpi.comresearchgate.net These catalysts exhibit high yields and can be attributed to their balanced acid-base properties. mdpi.com The activation energy for the CTH of furfural using PhP-Hf was found to be comparable to or even lower than that of some metal catalysts. researchgate.net While phenylphosphonates themselves are used, phosphines, which are precursors to phosphine (B1218219) oxides, are common ligands in hydrogenation catalysis. liv.ac.uk
Table 1: Catalytic Performance in Esterification and Hydrogenation
| Catalytic Transformation | Catalyst | Substrate | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Polyol Ester Synthesis | Zirconium this compound phosphite | Glycerol/Trimethylolpropane and Fatty Acids | (di + tri) esters | 92.3 mol% selectivity | researchgate.net |
| Monoesterification | [bmim][BF4] | Phenylphosphonic acid and n-butanol | Monobutyl this compound | 45% conversion | tandfonline.com |
| Transfer Hydrogenation | Hafnium-phenylphosphonate (PhP-Hf) | Furfural | Furfuryl alcohol | 97.6% yield | researchgate.net |
| Transfer Hydrogenation | Zirconium-phenylphosphonate (PhP-Zr) | Furfural | Furfuryl alcohol | Lower activity than PhP-Hf | mdpi.com |
Mechanistic Research of this compound-Mediated Catalytic Reactions
Understanding the mechanism of this compound-mediated catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. In many reactions, the this compound ligand coordinates to a metal center, and the nature of this interaction dictates the catalytic cycle.
For instance, in palladium-catalyzed cross-coupling reactions to form arylphosphonates, the mechanism is believed to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a H-phosphonate ester and subsequent reductive elimination to yield the product and regenerate the catalyst. researchgate.net The addition of acetate (B1210297) ions has been shown to significantly accelerate these reactions. researchgate.net
In copper-mediated phosphorylation of arylsilanes with H-phosphonate diesters, the proposed mechanism involves an oxidation step by a phosphinyl radical followed by a reductive elimination process. researchgate.net
In the context of phosphoester hydrolysis, mechanistic studies often involve model complexes to mimic the active sites of metalloenzymes. nih.govfrontiersin.org These studies have shown that the reaction can proceed through different pathways, including associative, dissociative, or concerted mechanisms, depending on the substrate and the catalyst. nih.govfrontiersin.org For example, the methanolysis of methyl aryl phosphate (B84403) diesters catalyzed by a dinuclear zinc complex is proposed to proceed via a two-step mechanism with a rate-limiting formation of a phosphorane intermediate. nih.govfrontiersin.org
This compound in Heterogeneous Catalysis Systems
Phenylphosphonates are integral to the development of various heterogeneous catalysts, often in the form of metal phosphonates. These materials offer advantages such as high thermal and chemical stability, tunable acidity and basicity, and ease of separation from the reaction mixture. mdpi.com
Zirconium phosphates and phosphonates are a prominent class of solid acid catalysts. mdpi.com Their catalytic activity is attributed to the presence of Brønsted acid sites (P-OH groups) and Lewis acid sites (Zr⁴⁺ centers). mdpi.com The surface properties, such as specific surface area and porosity, can be tailored by introducing organic groups like phenyl, which can also modulate the hydrophobicity of the catalyst surface, thereby enhancing the diffusion of reactants to the active sites. mdpi.com
Layered zirconium sulfophenyl phosphonate has been used as a recyclable heterogeneous catalyst for the synthesis of pyrazoles and tetrahydroindazoles. researchgate.net Similarly, phenylphosphonic acid has been demonstrated as a reusable heterogeneous catalyst for the synthesis of α-aminophosphonates. thieme-connect.de
Tin(IV) phenylphosphonates have been synthesized as microporous materials and utilized as heterogeneous catalysts for liquid-phase Baeyer-Villiger oxidations. nacatsoc.org These catalysts exhibit high conversions and selectivity and can be reused without a significant loss of activity. nacatsoc.org
Table 2: Applications of this compound in Heterogeneous Catalysis
| Catalyst System | Catalytic Application | Key Features | Reference |
|---|---|---|---|
| Zirconium Phosphates/Phosphonates | Acid-catalyzed biomass valorization, esterification, acetalization | Tunable acidity, high stability, adjustable hydrophobicity | mdpi.com |
| Layered Zirconium Sulfophenyl Phosphonate | Synthesis of pyrazoles and tetrahydroindazoles | Recyclable | researchgate.net |
| Phenylphosphonic Acid | Synthesis of α-aminophosphonates | Reusable, solvent-free conditions | thieme-connect.de |
| Tin(IV) Phenylphosphonates | Baeyer-Villiger oxidation | Microporous, high surface area, reusable | nacatsoc.org |
| Hafnium-phenylphosphonate nanohybrids | Transfer hydrogenation of furfural | Recyclable, acid-base bifunctionality | mdpi.comresearchgate.net |
Electrocatalytic Applications of this compound-Based Compounds
This compound-based compounds have emerged as precursors for the synthesis of efficient electrocatalysts, particularly for water splitting. Transition-metal phosphides (TMPs), derived from metal phenylphosphonates, are noted for their performance in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.netamericanelements.comnih.govfigshare.com
For example, nickel phosphide (B1233454) nanoparticles (Ni₂P, Ni₁₂P₅) have been synthesized by the thermal treatment of layered nickel this compound. americanelements.comnih.govfigshare.com This method is considered relatively safe as it avoids the use of highly hazardous phosphorus-containing reagents. americanelements.comnih.gov The resulting nickel phosphide nanoparticles have demonstrated high efficiency in catalyzing the HER, with low overpotentials and long-term stability. americanelements.comnih.govfigshare.com
Mixed Fe,Ni this compound catalysts have also been investigated for electrocatalytic water oxidation, showing that the catalytic activity can be tuned by varying the Fe content. researchgate.net
Enantioselective Catalysis with Chiral this compound Derivatives
Chiral phosphonates are valuable compounds, and their enantioselective synthesis is an area of active research. While the direct use of chiral this compound ligands in enantioselective catalysis is a developing field, related chiral phosphorus compounds have seen significant success.
The development of P-chiral phosphorus ligands has been pivotal in asymmetric catalysis. rsc.org An efficient method for synthesizing P-chiral biaryl phosphonates has been developed through a Pd-catalyzed desymmetric intramolecular cyclization of diaryl ortho-bromo aryl phosphonates. rsc.org These P-chiral phosphonates can serve as precursors to a variety of P-chiral biaryl phosphorus ligands, which are expected to have broad applications in asymmetric catalysis. rsc.org
Furthermore, chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have been used to catalyze asymmetric iminium ion cyclization reactions to produce enantiopure 1-aminoindene derivatives. rsc.org Chiral phosphoric acids have also been employed as catalysts in photoinduced, enantioselective C(sp³)–C(sp³) coupling reactions. d-nb.info The synthesis of chiral phosphonates with modest enantioselectivity has been achieved through the dynamic kinetic resolution of racemic H-phosphinates using chiral nucleophilic catalysts. mdpi.com
Biochemical Interactions and Fundamental C P Bond Metabolism Studies
Phenylphosphonate as an Enzymatic Substrate or Inhibitor: Mechanistic Studies
The stability of the C-P bond in this compound makes it resistant to simple hydrolysis, yet its structural analogy to phosphate-containing molecules allows it to interact with a range of enzymes. These interactions can be inhibitory, where this compound blocks the active site, or in some cases, the C-P bond can be cleaved by specialized enzyme systems. Such studies are crucial for understanding enzyme mechanisms and for the development of specific enzyme inhibitors. umaryland.eduresearchgate.net For instance, phosphonate (B1237965) derivatives are known to act as potent competitive inhibitors of peptidases and lipases by mimicking the tetrahedral transition states of their respective reactions. researchgate.net
Elucidation of Phosphonatase Pathway Mechanisms
The phosphonatase pathway is one of the primary routes for the biological degradation of phosphonates. This pathway typically involves the enzymatic cleavage of the C-P bond in substrates that have a carbonyl group positioned beta to the phosphorus atom, which facilitates the hydrolytic cleavage. nih.govresearchgate.net While the phosphonatase pathway has a narrower substrate specificity compared to the C-P lyase pathway, primarily acting on compounds like 2-aminoethylphosphonate, the study of its mechanism provides a basis for understanding C-P bond cleavage. umaryland.edunih.gov The mechanism often involves a Schiff base intermediate, which activates the C-P bond for nucleophilic attack. frontiersin.org
Research into C-P Lyase Pathway Mechanisms for this compound Degradation
The C-P lyase pathway exhibits broad substrate specificity, enabling it to cleave the C-P bond in a variety of phosphonates, including unactivated ones like this compound. umaryland.edunih.gov This complex, multi-enzyme system is typically induced under phosphate (B84403) starvation conditions and is responsible for the breakdown of many environmental phosphonates, including some herbicides. umaryland.edunih.gov The C-P lyase pathway converts phosphonates into 5-phosphoribosyl-α-1-diphosphate (PRPP) in a process that is dependent on ATP. nih.gov The core complex of the C-P lyase involves several proteins, including PhnG, PhnH, PhnI, and PhnJ, which work together to couple the phosphonate to ATP and then cleave the C-P bond. nih.gov The degradation of this compound via this pathway results in the formation of benzene (B151609). nih.govresearchgate.net Recent studies using cryogenic electron microscopy have provided structural insights into the C-P lyase machinery, revealing how ATP hydrolysis drives conformational changes necessary for catalysis. rcsb.org
Role of this compound in Microbial Phosphorus Metabolism and Transport Mechanisms
Microorganisms have evolved sophisticated systems to acquire phosphorus from their environment, especially under phosphate-limiting conditions. This compound can be utilized by some bacteria as a sole source of phosphorus, indicating the presence of specific transport and metabolic pathways. annualreviews.orgasm.orgnih.gov The uptake of phosphonates is often mediated by transport systems that are part of the phosphate starvation-inducible (Pho) regulon. frontiersin.orgoup.com
Studies on Helicobacter pylori have shown that it can transport this compound via a carrier-mediated mechanism, even though it lacks genes for known phosphonate degradation pathways, suggesting novel transport and metabolic systems. nih.gov The transport kinetics in H. pylori were found to be influenced by temperature and various inhibitors, providing clues about the nature of the transporter. nih.gov In other bacteria, the uptake of a range of phosphonates, including this compound, has been observed, with transport efficiency sometimes varying with environmental conditions such as salinity. oup.com
The table below summarizes the findings from a study on a moderately halophilic bacterial isolate capable of utilizing various organophosphonates.
| Organophosphonate | Doubling Time (h) at 0.5 M NaCl | Doubling Time (h) at 1.0 M NaCl | Doubling Time (h) at 1.5 M NaCl |
| This compound | 30 | 30 | 30 |
| Glyphosate | 10 | 5 | 5 |
| Phosphonomethyliminodiacetate | 10 | 5 | 10 |
| Phosphonoformate | 30 | 35 | 30 |
| Phosphonoacetate | 220 | 15 | 10 |
| Aminomethylphosphonate | 20 | 10 | 10 |
| 2-Aminoethylphosphonate | 233 | 20 | 10 |
| 3-Aminopropylphosphonate | 300 | 230 | 110 |
| 4-Aminobutylphosphonate | 200 | 170 | 130 |
| Phosphonoalanine | 20 | 10 | 10 |
| Phosphonomycin | 10 | 10 | 10 |
| This table is based on data from a study on a moderately halophilic bacterial isolate and shows the doubling times on various phosphonates as the sole phosphorus source at different NaCl concentrations. oup.com |
Applications of this compound Esters in Peptide Synthesis Methodologies
This compound esters have found utility as coupling reagents in peptide synthesis. These reagents facilitate the formation of peptide bonds between amino acids. Specifically, bis(o- or p-nitrophenyl) this compound has been used effectively for this purpose. oup.com The process involves the treatment of tetrabutylammonium (B224687) salts of N-protected amino acids or peptides with amino acid esters in the presence of the this compound ester. oup.com This method has been successfully applied to the synthesis of leucine-enkephalin through fragment coupling approaches. oup.com The use of such phosphonate-based reagents offers an alternative to more traditional coupling agents in the field of peptide chemistry. researchgate.netuniurb.ituni-kiel.de
Materials Science and Engineering Applications of Phenylphosphonate
Polymer Composites and Nanofillers Utilizing Phenylphosphonate
The integration of this compound-based materials as fillers or nanofillers into polymer matrices is a key strategy for developing high-performance composites. These composites benefit from the unique chemical nature of phenylphosphonates, which can improve dispersion, interfacial adhesion, and introduce new properties to the host polymer.
The sol-gel process is a common method for synthesizing these hybrids, allowing for the creation of homogeneous dispersions of phosphonate (B1237965) groups within an amorphous metal oxide matrix. academie-sciences.frresearchgate.net For instance, novel organic-inorganic hybrids containing zirconium, boron, and phosphorus have been synthesized using phenylphosphonic acid (PPA), zirconyl chloride, and triethyl borate (B1201080) as precursors in an ethanol-based sol-gel process at room temperature. researchgate.net Similarly, hybrids of zirconium and phosphorus compounds have been made using PPA and zirconyl chloride hexahydrate in water. researchgate.net These materials can form extended structures, including dense layered coordination networks and porous frameworks. researchgate.net
A prime example of a naturally hybrid material is layered calcium this compound (CaPhP), with the formula CaC₆H₅PO₃∙2H₂O. beilstein-journals.orgnih.gov Its structure consists of an inorganic central ply of metal atoms coordinated by oxygen atoms from the phosphonate groups, while the outer plies are formed by the organic phenyl rings. beilstein-journals.org This inherent hybrid character makes it compatible with polymer matrices like epoxy resins without needing further surface modification. beilstein-journals.org Furthermore, this compound-based hybrids serve as effective precursors for synthesizing advanced materials. For example, Fe²⁺ and/or Mn²⁺ phenylphosphonates are used to create LiMnₓFe₍₁₋ₓ₎PO₄ composites, where the organic part facilitates the in-situ formation of a carbon coating on the final particles. mdpi.comnih.gov
Surface functionalization with this compound is a powerful technique to alter the surface properties of various materials, enhancing their compatibility and performance in specific applications. The phosphonate group can be grafted onto surfaces rich in reactive oxygen-containing functional groups. nih.gov
A notable application is the modification of nanodiamonds (NDs). Research has shown that phenylphosphonic acid (PPA) can be grafted onto the surfaces of oxidized nanodiamond (OND) and carboxylated nanodiamond (CND). nih.gov This process effectively changes the nanodiamond surface from hydrophilic to hydrophobic. nih.gov The grafted PPA also improves the thermal stability of the nanodiamonds. nih.gov The effectiveness of the grafting can be influenced by reaction conditions, with sonication promoting a more complete exposure of the ND surface for PPA grafting, leading to better dispersion in organic solvents like DMF and toluene. nih.gov
In the realm of energy storage, surface functionalization is used to improve cathode materials for rechargeable batteries. For instance, MgMn₂O₄ with a 3D open-channel nanostructure, a promising cathode material for magnesium batteries, suffers from hydrophilicity, causing it to form aggregates in the non-aqueous solvents used for slurry coating. researchgate.net Functionalizing the surface with this compound groups renders the material hydrophobic, suppressing this aggregation. researchgate.net This modification not only allows for the creation of uniform slurry-coated cathodes but also reduces side reactions during charging while maintaining discharge capacity, thereby improving the coulombic efficiency. researchgate.net The functionalization of mesoporous materials, such as zirconium phosphate-phenylphosphonate, has also been demonstrated, where the phenyl groups on the pore walls can be further modified to introduce functionalities like sulfonate or bromide groups. oup.com
Advanced Materials with this compound Components and Their Functional Properties
The incorporation of this compound moieties into material structures gives rise to a range of functional properties, leading to their use in specialized, high-performance applications.
Metal phosphonates, including phenylphosphonates, are a class of materials that have garnered significant interest for their potential as proton conductors. ias.ac.inresearchgate.netrsc.orgd-nb.info These materials can be used in applications such as fuel cells, hydrogen sensors, and other electrochemical devices. researchgate.net The proton conductivity in these materials is often facilitated by the presence of water molecules and the acidic P-OH groups within their structure.
Research has demonstrated that tin(IV) this compound nanocomposites are promising solid acid catalysts and good protonic conductors, maintaining conductivity even at 100°C. ias.ac.in The nano form of tin(IV) this compound exhibits better proton conductivity compared to its amorphous counterpart, which is attributed to its larger surface area. ias.ac.in The mechanism for proton conduction in these materials is often of the Grotthus type, and a lower activation energy for conduction corresponds to a lower energy barrier for proton diffusion. ias.ac.in For example, the activation energy for proton conduction in nano tin(IV) this compound was found to be significantly lower than in the amorphous form. ias.ac.in Similarly, various crystalline copper(II) phenylphosphonates have been synthesized and identified as potential proton conductors. rsc.org
Phenylphosphonates are widely used as effective flame retardants (FR) in a variety of polymers. They often function as halogen-free alternatives, meeting stricter safety and environmental regulations. tradekorea.comgoogle.com These compounds can act in the gas phase by releasing phosphorus-containing radicals that quench the flame, or in the condensed phase by promoting the formation of a protective char layer that insulates the underlying polymer. nih.gov
Several types of this compound-based flame retardants have been developed:
Additive Flame Retardants: Polysulfonyl diphenylene this compound (PSPPP) is an additive, halogen-free flame retardant used in polymers like PET, PMMA, PBT, and polyolefins. tradekorea.com The presence of sulfur in its structure also improves the corrosion resistance of the polymer. tradekorea.com
Synergistic Systems: It has been found that combining this compound salts with sterically hindered amines results in polymers with excellent flame retardant properties and significantly reduced flame dripping. google.com
Layered Metal Phenylphosphonates: Two-dimensional transition metal (e.g., Co, Ni, Cu, Fe) phenylphosphonates have been designed to enhance the fire safety of polystyrene. acs.org These compounds can catalyze carbonization and suppress smoke, with the resulting char layer acting as a protective barrier. acs.org
Oligomeric Phosphonates: An oligomeric aluminum this compound has been shown to be an effective flame retardant for epoxy resins. pinfa.eu At a 7.5% loading, it helps the epoxy achieve a UL 94 V-0 rating, reduces the peak heat release rate by nearly 70%, and significantly lowers smoke density and toxic gas emissions. pinfa.eu
High-Phosphorus-Content Polyphosphonates: A polyphosphonate containing both phosphaphenanthrene (DOPO) and phenyl phosphonate groups was synthesized for use in polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The high phosphorus content contributes to its high flame-retardant efficiency. nih.gov
This compound-based materials are being actively researched for their potential to improve the performance of cathode materials in rechargeable batteries, including lithium-ion and magnesium batteries. Their primary roles are as precursors for creating carbon-coated active materials and as surface modifiers.
One approach involves using metal(II) phenylphosphonates as organic-inorganic hybrid precursors for the synthesis of olivine-type cathode materials like LiFePO₄ and its derivatives. mdpi.comnih.govcapes.gov.br When iron(II) this compound is heated with a lithium source under an inert atmosphere, it decomposes to form LiFePO₄ particles, while the phenyl groups partially oxidize to create an in-situ coating of elemental carbon on the particle surfaces. mdpi.comcapes.gov.br This carbon coating is crucial as it enhances the electronic conductivity of LiFePO₄, which is inherently low. mdpi.com The material prepared from iron(II) this compound has demonstrated high discharge capacity and specific power. capes.gov.br This method has been extended to create doped materials like LiMnₓFe₍₁₋ₓ₎PO₄, where mixed-metal phenylphosphonates serve as the precursors. mdpi.comnih.gov
In another innovative application, tetra-lithium and tetra-sodium salts of 2,5-dioxido-1,4-phenylene bis(phenylphosphinate) have been introduced as novel alkali-ion reservoir cathode materials. rsc.org A significant finding is that these materials exhibit intrinsic lithium-ion and sodium-ion conductivity, a rare property for small-molecule organic cathodes. rsc.org The incorporation of the phenyl-phosphonate group also leads to a substantial increase in the redox potential compared to related structures. rsc.org For instance, the sodium-based material, Na₄-Ph-PhP, demonstrated stable cycling over 100 cycles. rsc.org
Optoelectronic Applications
This compound and its derivatives are integral to the advancement of optoelectronic devices, primarily through the formation of self-assembled monolayers (SAMs). These SAMs are used to modify the surface properties of materials critical to devices like organic light-emitting diodes (OLEDs) and solar cells. acs.org The application of phenylphosphonic acid SAMs on transparent conductive oxides, such as indium zinc oxide, can tailor the interface with organic semiconductors, leading to enhanced current density and improved photovoltaic performance. acs.org
The effectiveness of these monolayers stems from their ability to alter the work function of substrates. For example, modifying a zinc oxide (ZnO) surface with different this compound layers can span a work function range of 1.2 eV. weizmann.ac.il Specifically, H3CO-phenyl phosphonate can lower the work function by approximately 350 meV, while NC-phenyl phosphonate can increase it by about 750 meV. weizmann.ac.il This tunability is crucial for optimizing energy level alignment at critical device interfaces. weizmann.ac.il
Furthermore, metal-phenylphosphonate compounds are being investigated for their luminescent properties. Cerium this compound, for instance, combines the characteristics of the phosphonate with the optical and electronic properties of cerium ions. ontosight.ai This interaction makes it a candidate for use in luminescent materials and other optoelectronic applications. ontosight.ai The development of materials such as nickel this compound, which forms hierarchical flower-like structures, also points toward new strategies for creating electrode materials with tailored conductive pathways for supercapacitors. researchgate.net
Table 1: Modification of ZnO Work Function by this compound Derivatives This table illustrates the impact of different functional groups on this compound's ability to modify the work function of a zinc oxide surface.
| This compound Derivative | Dipole Orientation | Work Function Change (eV) |
|---|---|---|
| H3CO-phenyl phosphonate | Positive pole out from surface | -0.35 |
| NC-phenyl phosphonate | Negative pole out from surface | +0.75 |
Data sourced from Weizmann Institute of Science research findings. weizmann.ac.il
Supramolecular Assembly and Host-Guest Chemistry Involving this compound
The this compound moiety is a key component in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures. Its ability to participate in hydrogen bonding and coordinate with metal ions facilitates the construction of intricate host-guest systems and self-assembled networks. researchgate.netscispace.com
This compound in Nanojars and Related Supramolecular Architectures
This compound anions have been successfully encapsulated within supramolecular coordination complexes known as nanojars. nih.gov These nanojars are typically formed from self-assembling copper (II), hydroxide, and pyrazolate units, creating a robust, container-like structure with a hydrophilic interior cavity. wmich.eduresearchgate.net The general formula for these assemblies is [anion⊂{Cu(OH)(R-pz)}n]²⁻, where the anion is the guest molecule held within the host cage. wmich.edu
The this compound anion acts as a guest, templating the formation of the nanojar around it. The assembly is held together by numerous hydrogen bonds between the encapsulated anion and the nanojar's interior. researchgate.net Research has identified several sizes of nanojars capable of binding this compound, including those with 27, 29, and 31 copper centers (Cu₂₇, Cu₂₉, and Cu₃₁). wmich.edu The synthesis of these structures can be achieved either directly from the constituent components or through the depolymerization of a copper-hydroxide-pyrazolate polymer induced by the presence of the this compound anion. researchgate.net
The only reported crystal structure for a supramolecular host-guest complex of a simple, protonated monophosphonate features this compound within an amide-functionalized cyclodextrin (B1172386) receptor. nih.gov In more complex systems, such as polyoxovanadate-organic cuboids, this compound can be introduced to functionalize the interior of the cage. nih.gov
Table 2: Examples of this compound Encapsulation in Copper-Based Nanojars This table details specific nanojar configurations that have been observed to encapsulate this compound and other anions.
| Nanojar Host Composition | Encapsulated Guest Anion | Number of Copper Units (n) |
|---|---|---|
| {Cu(OH)(pz)}n | This compound | 27, 29, 31 |
| {Cu(OH)(4-phenyl-pz)}n | This compound | 27, 29, 31 |
| {Cu(OH)(4-phenyl-pz)}n | Carbonate | 27, 29, 31, 36 |
| {Cu(OH)(4-phenyl-pz)}n | Tungstate | 31, 32 |
Data compiled from studies on nanojar synthesis and characterization. wmich.edu
Self-Assembly Mechanisms of this compound Systems
The self-assembly of this compound-containing systems is largely governed by hydrogen bonding and the formation of coordination bonds. The phosphonate group itself is a versatile functional group, capable of acting as both a donor and an acceptor of hydrogen bonds, which can be classified as medium to strong interactions. researchgate.net
This hydrogen-bonding capability drives the formation of well-defined supramolecular motifs, such as chains and rings. researchgate.net In the solid state, phenylphosphonic acid can form two-dimensional, layered structures built upon a network of hydrogen bonds, with the phenyl "tails" extending from these sheets. researchgate.net The assembly can be influenced by the presence of other molecules; for instance, co-crystallization with amines leads to the formation of layered salts. researchgate.net
Another critical self-assembly mechanism involves the formation of self-assembled monolayers (SAMs) on various oxide surfaces, such as alumina (B75360) (Al₂O₃) and silicon (Si). researchgate.netnih.gov On alumina, phenylphosphonic acid molecules can deprotonate and bond covalently to the surface, orienting themselves vertically with the aromatic ring perpendicular to the substrate. researchgate.net The formation of these stable, ordered films is crucial for their application in electronic devices. nih.gov
More complex, hierarchical structures can also be achieved. For example, nickel this compound has been shown to self-assemble from layer-structured nanosheets into hierarchical, flower-like microspheres. researchgate.net The mechanism of assembly can also be time-dependent. Studies on polyoxovanadate cuboids show that introducing this compound before the assembly (pre-assembly) versus after (post-assembly) leads to distinctly different final structures, highlighting the role of kinetics in what is often a thermodynamically controlled process. nih.gov
Table 3: Summary of this compound Self-Assembly Systems This table outlines various systems where this compound's self-assembly has been characterized, highlighting the driving interactions and resulting architectures.
| System | Interacting Components | Primary Driving Interaction(s) | Resulting Supramolecular Architecture |
|---|---|---|---|
| Pure Phenylphosphonic Acid | Phenylphosphonic acid molecules | Hydrogen bonding ((P–)O–H⋯O(–P)) | 2D layered networks, hydrogen-bonded chains and rings |
| This compound Salts | Phenylphosphonic acid, various amines | Hydrogen bonding (N–H⋯O(–P)) | Layered structures, pillared-layered structures |
| Self-Assembled Monolayers | Phenylphosphonic acid, oxide surfaces (e.g., Al₂O₃, ZnO) | Covalent bond formation (P-O-Metal), van der Waals forces | Ordered monolayers with specific molecular orientation |
| Metal-Organic Hybrids | Nickel salts, phenylphosphonic acid | Coordination bonds, self-assembly of nanosheets | Hierarchical flower-like microspheres |
| Polyoxovanadate Cages | Vanadate clusters, organic linkers, this compound | Coordination bonds, kinetic vs. thermodynamic control | Intact or twisted cuboid cages |
Information synthesized from multiple studies on supramolecular assembly. researchgate.netresearchgate.netnih.govresearchgate.net
Advanced Analytical and Characterization Methodologies in Phenylphosphonate Research
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of phenylphosphonate compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound derivatives in both solution and the solid state.
¹H NMR: Proton NMR provides information about the organic moieties within the this compound structure. The chemical shifts of aromatic protons in the phenyl group are typically observed in the range of 7.0-8.0 ppm. rsc.org For instance, in diethyl this compound, the aromatic protons appear as multiplets in this region. rsc.org The specific chemical shifts can be influenced by substituents on the phenyl ring and the coordination environment of the phosphonate (B1237965) group. ucl.ac.uk
³¹P NMR: Phosphorus-31 NMR is particularly informative for studying phenylphosphonates, as the ³¹P nucleus is 100% abundant and has a wide chemical shift range, making it sensitive to the local chemical environment. rasayanjournal.co.in The chemical shift of the phosphorus atom in phenylphosphonates can vary significantly depending on its coordination state and the nature of the metal it is bonded to. researchgate.net For example, the ³¹P NMR spectrum of calcium this compound shows two distinct peaks at 20.0 and 12.4 ppm, indicating the presence of non-equivalent phosphorus atoms in the crystal structure. researchgate.net In metal complexes, coordination shifts (Δδ³¹P), the difference in chemical shift between the complex and the free ligand, provide insights into the metal-phosphorus bonding. researchgate.net Phenylphosphonic acid itself has been utilized as a ³¹P-NMR indicator for extracellular pH. ahajournals.org
²⁷Al NMR: For aluminum phenylphosphonates, ²⁷Al Magic Angle Spinning (MAS) NMR is employed to investigate the coordination environment of the aluminum atoms. Aluminum can exist in tetrahedral, penta-coordinated, and octahedral geometries, each with a characteristic chemical shift range. nih.govpsu.edu For example, in one study of an aluminum this compound, a narrow and symmetric ²⁷Al MAS NMR signal was attributed to a five-fold coordination site, a novel observation for a phosphonato-aluminum atom. rsc.orgresearchgate.net In other aluminum this compound microspheres, resonance peaks at 42.5 ppm and -22.4 ppm were assigned to tetra-coordinated and hexa-coordinated aluminum, respectively. nih.gov
Magic Angle Spinning (MAS) NMR: MAS NMR is a solid-state NMR technique crucial for obtaining high-resolution spectra of solid this compound materials, which are often insoluble. By spinning the sample at a specific angle (the "magic angle"), anisotropic interactions that broaden the NMR signals are averaged out, resulting in sharper lines and more detailed structural information. nih.govpsu.edu This technique is frequently used in conjunction with ³¹P and ²⁷Al NMR to study the structure of metal phenylphosphonates. nih.govpsu.edu
Pulsed-Field Gradient (PFG) NMR: PFG-NMR is a powerful technique for studying the diffusion of molecules. magritek.comscirp.org In the context of phenylphosphonates, it can be used to investigate the mobility of guest molecules or ions within the layered or porous structures of metal-organic frameworks (MOFs) containing this compound linkers. researchgate.net For example, PFG NMR has been used to confirm the dynamic nature of water molecules within the nanochannels of a triazolyl phosphonate MOF, with diffusivities close to that of liquid water. researchgate.net
Table 1: Selected NMR Data for this compound Compounds
| Compound/System | Nucleus | Technique | Key Findings (Chemical Shifts, etc.) | Reference |
|---|---|---|---|---|
| Diethyl this compound | ¹H | Solution NMR | Aromatic protons: multiplets in the 7.0-8.0 ppm range. | rsc.org |
| Calcium this compound | ³¹P | Solid-State NMR | Two distinct peaks at 20.0 ppm and 12.4 ppm. | researchgate.net |
| Aluminum this compound | ²⁷Al | MAS NMR | Peaks at 42.5 ppm (tetra-coordinated Al) and -22.4 ppm (hexa-coordinated Al). | nih.gov |
| Triazolyl Phosphonate MOF | ¹H | PFG NMR | Confirmed dynamic nature and high diffusivity of water molecules in nanochannels. | researchgate.net |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe the bonding within this compound compounds. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectra of phenylphosphonates exhibit characteristic absorption bands corresponding to the vibrations of the phenyl ring and the phosphonate group. nih.gov The P-O stretching vibrations are typically observed in the 900-1200 cm⁻¹ region, while the P-C bond gives rise to a band around 700-800 cm⁻¹. Vibrations associated with the phenyl group, such as C-H and C=C stretching, are also present. The IR spectrum of calcium this compound shows the characteristic bands of the phosphonate group. researchgate.net In a study of this compound functionalized MOFs, bands in the OH stretching region (around 3650 cm⁻¹) suggested the presence of acidic P-O-H groups. acs.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. acs.org In the study of metal phenylphosphonates, Raman spectroscopy, combined with synchrotron XRD, has been used for in-situ investigation of reaction pathways and characterization of intermediates. researchgate.netrsc.org Computational methods, such as DFT calculations, can be used to simulate and assign the vibrational modes in the IR and Raman spectra of this compound compounds. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Phenylphosphonates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| P-O Stretching | 900 - 1200 | IR | nih.gov |
| P-C Stretching | 700 - 800 | IR | nih.gov |
| P-O-H Bending (in acidic forms) | ~1200 - 1300 | IR | acs.org |
| C-H Aromatic Stretching | ~3000 - 3100 | IR/Raman | rsc.org |
| C=C Aromatic Ring Stretching | ~1400 - 1600 | IR/Raman | rsc.org |
Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of this compound compounds and to study their fragmentation patterns. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for the analysis of polar and ionic compounds, including this compound derivatives. beilstein-journals.org It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and often allowing for the observation of the molecular ion. beilstein-journals.org ESI-MS can be used to characterize a variety of this compound compounds, from simple esters to more complex metal-organic frameworks, by providing information on their molecular weight and composition. nih.govbeilstein-journals.org The technique is highly selective and can detect different species in a mixture without prior separation. beilstein-journals.org
X-ray Diffraction Techniques (Powder X-ray Diffraction, Single-Crystal X-ray Diffraction)
Powder X-ray Diffraction (PXRD): PXRD is used for the phase identification and structural analysis of polycrystalline materials. tandfonline.comnih.gov For many metal phenylphosphonates, which are often obtained as microcrystalline powders, PXRD is the main technique for structural characterization. researchgate.netnih.govrsc.org The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phase. nih.gov For layered metal phenylphosphonates, PXRD is used to determine the interlayer spacing. rsc.orgcapes.gov.br For example, the PXRD pattern of α-zirconium this compound is used for its characterization. rsc.org The structure of several copper(II) phenylphosphonates has been solved from powder X-ray diffraction data. rsc.org
Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the most precise and unambiguous determination of the crystal structure. mdpi.comnih.gov This technique has been used to determine the detailed structures of lead phenylphosphonates, revealing the coordination of the lead and phosphorus centers and the arrangement of the phenyl groups that separate the layers. nih.gov For instance, the structure of a lead this compound denoted BING-6 was determined to be triclinic with specific unit cell parameters. nih.gov
Table 3: Crystallographic Data for Selected this compound Compounds
| Compound | Technique | Crystal System | Space Group | Key Lattice Parameters (Å, °) | Reference |
|---|---|---|---|---|---|
| Lead this compound (BING-6) | SC-XRD | Triclinic | P-1 | a=7.0770, b=9.3113, c=14.6785, α=80.456, β=78.023, γ=73.265 | nih.gov |
| Lead this compound (BING-9 polytype) | SC-XRD | Monoclinic | C2/c | a=31.681, b=5.5639, c=8.2515, β=101.814 | nih.gov |
| Copper Phenylenebis(phosphonate) | PXRD | Monoclinic | C2/c | a=18.8892, b=7.6222, c=7.4641, β=90.402 | nih.gov |
| Fe[C₆H₅PO₃]·H₂O | PXRD | Orthorhombic | Pmn2₁ | a=5.668, b=14.453, c=4.893 | aun.edu.eg |
Thermal Analysis Methodologies (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the thermal stability and phase transitions of this compound compounds as a function of temperature. mdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com This technique is used to determine the thermal stability of phenylphosphonates, identify the loss of solvent molecules (like water), and study their decomposition behavior. nih.govuvm.eduacs.org For example, TGA of zirconium phosphonates shows the loss of surface-bound water below 150°C, followed by the volatilization of the organic fragments between 300 and 700°C. acs.org The final pyrolysis product of zirconium phosphonates upon heating in air is often zirconium pyrophosphate (ZrP₂O₇), and the experimental weight loss can be compared to the theoretical value to confirm the composition. acs.org
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal events such as melting, crystallization, and glass transitions. x-mol.net In the study of calcium this compound, two distinct DSC peaks confirmed the presence of two types of water molecules that are lost in distinct stages. researchgate.net
Table 4: Thermal Analysis Data for this compound Materials
| Material | Technique | Key Thermal Events and Temperature Ranges (°C) | Reference |
|---|---|---|---|
| Zirconium Phenylphosphonates | TGA | Loss of surface water (< 150°C); Volatilization of organic fragments (300-700°C). | acs.org |
| Calcium this compound Hydrate | DSC | Two distinct endothermic peaks for water loss. | researchgate.net |
| Phenyl-modified Zirconium Phosphate (B84403)/Phosphonate | TGA/DTA | Combustion of organic components (420-650°C). | nih.gov |
Microscopic and Surface Characterization Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy, Brunauer-Emmett-Teller Surface Area Analysis)
These techniques are essential for visualizing the morphology, particle size, and surface properties of this compound materials, which are often in the form of powders, films, or nanomaterials.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. ahajournals.org It is widely used to characterize the morphology and particle size of this compound-based materials. acs.org For example, SEM images of nano zirconium phenylphosphonates revealed the formation of nanoplates with particle sizes in the range of 15 to 30 nm. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and can be used to visualize the internal structure of materials. rsc.org TEM has been employed to study the microstructure of zirconium this compound materials, confirming the size and shape of nanoparticles and observing their crystallinity through electron diffraction. researchgate.netrsc.org
Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is used to determine the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. This technique is crucial for characterizing porous this compound materials, such as MOFs and mesoporous zirconium phenylphosphonates, providing information about their porosity and potential for applications in catalysis and separation. dlut.edu.cn
Table 5: Morphological and Surface Properties of this compound Materials
| Material | Technique | Observed Morphology/Properties | Reference |
|---|---|---|---|
| Nano Zirconium this compound | SEM/TEM | Nanoplates with particle sizes of 15-30 nm. | researchgate.net |
| Mesoporous Zirconium Phenylphosphonates | TEM, N₂ Sorption (BET) | Mesoporous structure with frameworks constructed by coordination of zirconium(IV) with phenylphosphonates. | acs.org |
| Lead Phenylphosphonates | SEM | Characterization of the crystal morphology. | acs.org |
Electrochemical Characterization Methods in this compound Research
Electrochemical methods are powerful tools for investigating the redox properties and interfacial behavior of phenylphosphonates. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) provide valuable insights into electron transfer processes, which is crucial for applications in materials science, including batteries and sensors.
In a notable application, this compound-based organic-inorganic hybrid compounds have been synthesized and used as precursors for LiMnₓFe₍₁₋ₓ₎PO₄ composites, which are promising cathode materials for lithium-ion batteries. mdpi.commiddlebury.edunih.gov The electrochemical behavior of these materials is compared to pristine LiFePO₄ and LiMnPO₄ to assess the influence of doping on their performance. mdpi.commiddlebury.edu The characterization of these composites involves assembling T-shaped battery cells with lithium metal as the counter and reference electrode. mdpi.com The cathode is prepared using the electroactive material, carbon black for conductivity, and Teflon as a binder. mdpi.com The electrolyte typically consists of a LiPF₆ solution in a mixture of organic carbonates. mdpi.com
Cyclic voltammetry studies on such systems reveal the redox potentials associated with the Fe²⁺/Fe³⁺ and Mn²⁺/Mn³⁺ couples, providing information on the operating voltage and cycling stability of the battery. For instance, research on dissymmetric tetrathiafulvalene (B1198394) (TTF) derivatives for aqueous rechargeable batteries, while not directly phenylphosphonates, demonstrates the utility of CV in characterizing organic electrode materials. mdpi.com These studies show how peak potentials and currents vary with scan rate and electrolyte concentration, offering insights into the redox kinetics and stability of the compounds. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is another indispensable technique. mdpi.comrsc.org EIS probes the interfacial properties of electrode materials by applying a small amplitude AC voltage over a wide range of frequencies. mdpi.compineresearch.com The resulting impedance data, often represented as Nyquist or Bode plots, can be modeled with equivalent circuits to quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). mdpi.compineresearch.com For example, in the context of polyoxotungstates stabilized by this compound ligands, EIS can be used to study the redox processes of the tungsten centers and the incorporated transition metal ions. nih.gov
The table below summarizes key findings from electrochemical characterization studies involving this compound-related materials.
| Material/System | Technique | Key Findings |
| LiMnₓFe₍₁₋ₓ₎PO₄ from Fe/Mn this compound precursors | Cyclic Voltammetry | Evaluation of redox potentials and cycling stability for battery applications. mdpi.commiddlebury.edu |
| This compound-stabilized polyoxotungstates | Cyclic Voltammetry | Identification of redox couples associated with tungsten and coordinated metal ions. nih.gov |
| General Electrochemical Systems | Electrochemical Impedance Spectroscopy | Determination of charge transfer resistance, double-layer capacitance, and other interfacial properties. mdpi.compineresearch.com |
In Situ Reaction Monitoring and Mechanistic Study Techniques
Understanding the formation mechanisms of this compound-based materials is critical for controlling their synthesis and tailoring their properties. In situ monitoring techniques allow researchers to observe reactions as they happen, providing real-time data on the formation of intermediates and final products. mdpi.com
In Situ X-ray Diffraction (XRD) and Raman Spectroscopy have been particularly informative in studying the mechanochemical synthesis of metal phenylphosphonates. mdpi.comresearchgate.netmdpi.com By combining these techniques, researchers can simultaneously probe the evolution of the crystalline structure (XRD) and molecular vibrations (Raman). researchgate.netmdpi.com For example, the mechanochemical synthesis of cobalt(II) this compound monohydrate from cobalt(II) acetate (B1210297) and phenylphosphonic acid has been investigated in situ, revealing the formation of intermediate phases. researchgate.net Similarly, in situ synchrotron powder X-ray diffraction (PXRD) has been used to study the crystallization of copper(II) phenylphosphonates, identifying unknown intermediates and elucidating reaction pathways under different conditions. rsc.org
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, especially for solution-phase reactions and for studying non-crystalline species. nih.gov High-resolution liquid-state NMR can be used to observe phosphorylation and acetylation reactions in situ, providing time-resolved and quantitative data on a residue-specific basis. nih.gov In the context of this compound synthesis, ³¹P NMR is particularly valuable. chinesechemsoc.orgmdpi.com For instance, in situ ³¹P{¹H} NMR studies of the multicomponent oxidative α-phosphonylation of amines with white phosphorus and alcohols have allowed for the detection of key intermediates, such as (RO)₂P(O)H, and the monitoring of the consumption of reactants and the formation of the final α-aminophosphonate product. chinesechemsoc.org
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy provides insights into the changes in functional groups during a reaction. nih.govrsc.org Techniques like Attenuated Total Reflection (ATR)-FTIR are well-suited for monitoring reactions in real-time, tracking the concentration of reactants, products, and intermediates. mdpi.com For example, in the synthesis of metal phenylphosphonates, FTIR can monitor the characteristic bands of the P-O and C-H bonds of the this compound ligand as it coordinates to the metal center. mdpi.com
The following table presents examples of in situ techniques applied to the study of this compound and related reactions.
| Reaction System | In Situ Technique(s) | Key Insights Gained |
| Mechanochemical synthesis of cobalt(II) this compound | Synchrotron XRD and Raman Spectroscopy | Identification of intermediates and elucidation of the formation mechanism. researchgate.netrsc.org |
| Crystallization of copper(II) phenylphosphonates | Synchrotron PXRD | Detection of unknown intermediates and mapping of reaction pathways. rsc.org |
| Synthesis of α-aminophosphonates from white phosphorus | ³¹P{¹H} NMR Spectroscopy | Observation of the consumption of P₄, detection of (RO)₂P(O)H intermediate, and monitoring of product formation. chinesechemsoc.org |
| General Catalytic Reactions | FTIR Spectroscopy (TIR, DRIFTS, ATR-IR) | Identification of adsorbed intermediates and characterization of catalyst surfaces. rsc.org |
Theoretical and Computational Chemistry Studies of Phenylphosphonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenylphosphonate. These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) has become a widely used method in computational chemistry to investigate the electronic structure of many-body systems. imist.ma It is a versatile tool for studying the properties of molecules like this compound due to its balance of accuracy and computational cost. DFT calculations have been successfully applied to study polyaromatic hydrocarbons and their derivatives. scirp.org
DFT studies on this compound and related compounds focus on several key aspects:
Electronic Properties: DFT is used to calculate fundamental electronic properties that govern reactivity. These include the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity and nucleophilicity indices. imist.ma These global static properties are crucial for analyzing the reactivity of different sites within the molecule. imist.ma For instance, the electronic chemical potential, which is the negative of a molecule's electronegativity, can indicate stability; a lower μ value suggests greater stability. scirp.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. imist.ma The energy gap between the HOMO and LUMO (ΔE) provides a qualitative indication of a molecule's reactivity and stability. imist.mascirp.org A larger HOMO-LUMO gap is associated with greater stability and lower reactivity. scirp.org DFT calculations can determine the energies of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack. imist.ma
Charge Distribution: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), often used in conjunction with DFT, estimate the partial atomic charges within a molecule. imist.ma This information is vital for understanding intermolecular interactions and reaction mechanisms.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. Various functionals, such as B3LYP, B3PW91, MPW1PW91, and PBE1PBE, combined with basis sets like 6-311G**, are tested to find the most suitable level of theory for predicting properties like the heat of formation and optimized geometries. scirp.org
| Property | Description | Relevance to this compound |
|---|---|---|
| Electronic Chemical Potential (μ) | Negative of electronegativity; indicates stability. | Predicts the relative stability of different this compound derivatives. scirp.org |
| Chemical Hardness (η) | Resistance to change in electron distribution; related to HOMO-LUMO gap. | Measures the reactivity and stability of the this compound molecule. scirp.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the kinetic stability and chemical reactivity of this compound. imist.mascirp.org |
| Atomic Charges (Mulliken, NPA) | Partial charges on individual atoms in the molecule. | Helps in understanding intermolecular interactions and reaction pathways. imist.ma |
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for structure elucidation. nsf.gov Molecular orbital theory, for example, can be used to predict UV-Vis spectra by calculating the energy gaps between molecular orbitals. numberanalytics.com
For this compound and its derivatives, computational approaches can predict various spectroscopic properties:
NMR Spectroscopy: First-principles calculations using methods like the Gauge-Including Projector Augmented Wave (GIPAW) approach can accurately predict NMR parameters such as chemical shifts and chemical shift anisotropy (CSA) tensors for all nuclei (¹H, ¹³C, ¹⁷O, ³¹P). aidic.it These calculations, often performed on solid-state models with periodic boundary conditions, provide excellent agreement with experimental data and are crucial for the complete assignment of NMR spectra. aidic.it The synergy between computation and experiment, sometimes termed "NMR crystallography," allows for precise structure determination, including the localization of hydrogen atoms in hydrogen-bonding networks. aidic.it
Vibrational Spectroscopy (IR and Raman): Time-independent approaches within the harmonic approximation are commonly used to calculate vibrational spectra. tu-braunschweig.de These methods can be extended to include anharmonic contributions through perturbation theory. nsf.gov For larger systems, these calculations can predict resonance Raman spectra. tu-braunschweig.de
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra, including absorption energies, oscillator strengths, and electronic transitions. sciensage.info The effect of solvent polarity on these properties can also be modeled. sciensage.info
| Spectroscopic Technique | Computational Method | Predicted Properties |
|---|---|---|
| NMR | GIPAW, DFT | Chemical shifts, chemical shift anisotropy (CSA) tensors. aidic.it |
| IR/Raman | DFT (Harmonic/Anharmonic approximations) | Vibrational frequencies and intensities. nsf.govtu-braunschweig.de |
| UV-Vis | TD-DFT | Absorption energies, oscillator strengths, electronic transitions. sciensage.info |
Molecular Dynamics Simulations of this compound-Containing Systems
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes such as solvation, aggregation, and conformational changes over time. rsc.orgnih.gov
In the context of this compound, MD simulations have been employed to understand the behavior of systems where it is a component:
Intercalation: MD simulations have been used to study the arrangement of guest molecules, such as diols, within the layers of strontium this compound. These simulations revealed that the shape of the host layers influences how the guest molecules are arranged, with shorter diols being immersed in cavities and longer diols forming pillared structures.
Solvation and Aggregation: All-atom MD simulations with explicit solvent can be used to analyze the energetics of solvation and aggregation. rsc.orgnih.gov The energy-representation theory of solvation can be combined with MD to compute solvation free energies and understand the driving forces for aggregation. rsc.orgnih.gov For example, in peptide aggregation, the driving force is often the interactions between the peptide molecules, while solvation can inhibit this process. nih.gov Similar approaches can be applied to understand the self-assembly or aggregation of this compound derivatives in different solvents. The effect of cosolvents on the aggregation equilibrium can also be assessed by comparing solvation free energies. nih.gov
Force Field Development: Accurate force fields are crucial for meaningful MD simulations. For systems involving specific interactions, such as cation-π interactions in organosulfur polymers for batteries, existing force fields may need to be optimized using DFT calculations to better represent these effects. rsc.org
Computational Studies of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the structures of reactants, products, intermediates, and transition states. Computational chemistry is a powerful tool for mapping out these reaction pathways.
For this compound, computational studies have provided significant insights into its reactivity, particularly in phosphoryl transfer reactions:
Hydrolysis Mechanisms: The hydrolysis of phosphate (B84403) and phosphonate (B1237965) esters has been a subject of extensive computational investigation. nih.gov These studies explore different mechanistic possibilities, such as associative, dissociative, or concerted pathways. nih.gov For aryl phosphonates, computational studies have investigated the role of the nucleophile (water vs. hydroxide) and found that the reaction rate is significantly higher with hydroxide. nih.gov
Transition State (TS) Analysis: Computational methods are used to locate and characterize the transition state for a given reaction. For the hydrolysis of this compound, laboratory evolution of an enzyme to improve its phosphonate hydrolase activity was studied. pnas.orgnih.gov This work revealed that mutations reshaped the active site, leading to better stabilization of the leaving group in the transition state. nih.gov The charge changes in the TS were measured, indicating a shift in the Michaelis complex that facilitates catalysis. nih.gov Phosphonic acids are known to be potent inhibitors of peptidases because they can mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net
Enzyme Catalysis: Combined quantum mechanics/molecular mechanics (QM/MM) methods are often used to study enzyme-catalyzed reactions. In these methods, the active site, including the substrate and key residues, is treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This approach has been used to study the reaction of a P-chiral this compound toxin with an antibody, revealing the mechanistic basis for its stereoselectivity. imist.ma
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.netnepjol.info These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nepjol.info
The general workflow for developing a QSPR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. nepjol.info
Molecular Descriptor Generation: Numerical descriptors that encode the constitutional, topological, geometric, and electronic features of the molecules are calculated. researchgate.netnepjol.info These can range from simple 2D descriptors to more complex quantum chemical descriptors derived from DFT calculations. aidic.itunistra.fr
Variable Selection: Statistical methods are used to select the most relevant descriptors that correlate with the property being modeled. unistra.fr
Model Construction: A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is built to relate the selected descriptors to the property. researchgate.netunistra.fr
Model Validation: The predictive power and robustness of the model are assessed using various validation techniques. researchgate.net
Environmental Aspects and Remediation Research Involving Phenylphosphonate
Phenylphosphonate Biodegradation and Biotransformation Pathways in Environmental Contexts
The biodegradation of this compound in the environment is primarily a microbial process, driven by the need of microorganisms to acquire phosphorus from organophosphonates, especially in phosphate-limited conditions. nih.gov The cleavage of the highly stable C-P bond is the critical step in this process and is accomplished through specialized enzymatic pathways.
The most prominent pathway for the degradation of a wide range of phosphonates, including aryl phosphonates like this compound, is the C-P lyase pathway . nih.govresearchgate.net This multi-enzyme complex, encoded by the phn operon, exhibits broad substrate specificity. nih.gov While the complete, detailed enzymatic sequence for this compound degradation via this pathway is a subject of ongoing research, the general mechanism involves a series of proteins (PhnC, PhnD, PhnE, PhnF, PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, PhnM, PhnN, and PhnP) that work in concert to break the C-P bond. nih.govadvancedsciencenews.com Studies on various bacteria have shown that the core of this pathway involves the PhnGHIJ complex. advancedsciencenews.com The cleavage of the C-P bond is thought to occur through a radical-based mechanism. nih.gov One of the key products resulting from the breakdown of this compound by this pathway is benzene (B151609).
Another significant, though more substrate-specific, enzymatic route for phosphonate (B1237965) degradation is the phosphonatase pathway . This pathway is primarily associated with the degradation of 2-aminoethylphosphonate (2-AEPn). nih.gov It involves a two-step process catalyzed by 2-AEPn:pyruvate aminotransferase (PhnW) and phosphonoacetaldehyde (B103672) hydrolase (phosphonatase, PhnX). nih.gov While this pathway is highly efficient for its specific substrates, its role in the direct degradation of this compound is considered to be limited due to its narrow substrate range.
Research has identified several bacterial strains capable of utilizing this compound as a phosphorus source, indicating the presence of effective biodegradation mechanisms in the environment. For instance, Agrobacterium radiobacter has been shown to cleave the C-P bond of a variety of phosphonates, including this compound. nih.gov
Table 1: Key Enzymatic Pathways in Phosphonate Biodegradation
| Pathway | Key Enzymes/Complexes | Substrate Specificity | General Mechanism |
| C-P Lyase | PhnCDEFGHIJKLMNOP | Broad (including alkyl- and arylphosphonates) | Radical-based cleavage of the C-P bond |
| Phosphonatase | PhnW, PhnX | Narrow (primarily 2-aminoethylphosphonate) | Hydrolytic cleavage of the C-P bond |
Abiotic Degradation Mechanisms and Environmental Fate Studies
In addition to microbial breakdown, this compound can undergo abiotic degradation in the environment, primarily through hydrolysis and photolysis. These processes are influenced by various environmental factors such as pH, temperature, and the presence of other chemical species.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The C-P bond in this compound is generally resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH, with studies on related phosphonate esters showing increased degradation under acidic or basic conditions. The specific kinetics of phenylphosphonic acid hydrolysis under various environmental pH and temperature conditions are an area requiring further detailed investigation.
Photolysis , or photodegradation, is the breakdown of compounds by photons. This compound can be susceptible to photodegradation, particularly in the presence of photosensitizers. Studies on other phosphonates have demonstrated that UV irradiation can lead to their degradation, a process that can be significantly enhanced by the presence of iron ions. nih.govnih.gov The degradation of phenylarsonic acid, a compound with a similar aromatic-inorganic bond, through advanced oxidation processes involving UV light has been shown to produce byproducts such as benzene, phenol, and benzoic acid, suggesting potential degradation products for this compound under similar conditions. nih.gov
Table 2: Factors Influencing Abiotic Degradation of this compound
| Degradation Mechanism | Influencing Factors | Potential Outcomes |
| Hydrolysis | pH, Temperature | Cleavage of the C-P bond (rate dependent on conditions) |
| Photolysis | UV radiation, Presence of photosensitizers (e.g., iron) | Breakdown of the molecule, potential formation of benzene and phenolic compounds |
Methodological Research for Environmental Analysis of this compound (excluding routine monitoring)
The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment are crucial for understanding its fate and transport. While routine monitoring methods exist, ongoing research focuses on developing more sensitive, specific, and efficient analytical techniques.
Advanced analytical methodologies are being explored to overcome the challenges associated with the analysis of phosphonates, which are often polar and non-volatile. These research efforts are moving beyond traditional techniques to embrace more sophisticated approaches.
Chromatographic techniques coupled with sensitive detectors are at the forefront of this research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational methods. However, for enhanced sensitivity and specificity, these are often coupled with mass spectrometry (MS) . Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying this compound and its degradation products at trace levels. nih.govmdpi.com
Recent research has also explored the use of novel detection systems . For instance, the development of fluorescent probes offers a highly sensitive and selective method for the detection of specific phosphonates, such as glyphosate. mdpi.com The principle of these probes often involves a "turn-on" fluorescence response upon binding with the target analyte, enabling detection at very low concentrations. While not yet specific to this compound, this area of research holds promise for the development of tailored sensors.
Furthermore, advancements in sample preparation are critical for improving the accuracy and efficiency of analysis. Techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are being refined to effectively concentrate this compound from dilute environmental samples and remove interfering matrix components. nih.gov
Table 3: Advanced Analytical Techniques in this compound Research
| Technique | Principle | Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection | High sensitivity and specificity for polar compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Effective for derivatized, more volatile forms of the analyte |
| Novel Fluorescent Probes | Specific binding to the analyte leading to a change in fluorescence | High sensitivity and potential for in-situ measurements |
| Advanced Sample Preparation (e.g., SPE, SPME) | Concentration and purification of the analyte from the sample matrix | Improved detection limits and reduced matrix interference |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing phenylphosphonate derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, phosphonate peptide analogs can be synthesized using solid-phase techniques with protected amino acids and phosphonating agents . To validate purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Reference standards from PubChem or NIST Chemistry WebBook should be used for calibration .
Q. How can researchers characterize the physicochemical properties of this compound compounds?
- Methodological Answer : Key properties include molecular weight (e.g., 158.09 g/mol for phenylphosphonic acid ), solubility, and thermal stability. Techniques include:
- Spectroscopy : ³¹P NMR to confirm phosphorus bonding environments.
- X-ray crystallography : For crystal structure determination (e.g., coordination complexes in ).
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures.
Always cross-reference data with authoritative databases like NIST or ECHA to ensure accuracy .
Q. What are the critical safety protocols for handling this compound derivatives in laboratory settings?
- Methodological Answer : Follow guidelines for hazardous material handling:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS).
- Implement emergency showers and eyewash stations as per OSHA standards .
Advanced Research Questions
Q. How can computational methods optimize the conjugation of this compound ligands to polyoxometalate frameworks?
- Methodological Answer : Density functional theory (DFT) calculations can predict Gibbs free energy changes (ΔrG°) for ligand conjugation. For example, ΔrG° for attaching two this compound ligands to [PMo₉O₃₁(OH₂)₃]³⁻ is −37.1 kcal/mol, while adding a third ligand is thermodynamically unfavorable (+12.0 kcal/mol) . Use software like Gaussian or ORCA for modeling, and validate results with experimental X-ray absorption spectroscopy (XAS).
Q. What experimental design principles resolve contradictions in this compound extraction efficiency data?
- Methodological Answer : Apply the PICOT framework to structure variables:
- Population : Solvent systems (e.g., nitrate systems in ).
- Intervention : Compare dialkyl phenylphosphonates with tri-n-butyl phosphate (TBP).
- Comparison : Measure distribution coefficients (D values) under identical pH and temperature conditions.
- Outcome : Identify optimal diluents for metal ion extraction .
Use statistical tools (ANOVA) to account for variability in replicate experiments.
Q. How can this compound-modified oligonucleotides be tailored for enhanced thermal stability in antisense therapies?
- Methodological Answer : Introduce stereodefined this compound or phosphonothioate linkages during solid-phase DNA synthesis. The destabilization effect is configuration-dependent:
- Rₚ vs. Sₚ stereochemistry : Adjust hybridization stability via phosphorus center chirality.
- Sulfur substitution : Phosphonothioate linkages increase nuclease resistance .
Validate stability via UV melting curves (Tm values) and circular dichroism (CD) spectroscopy.
Q. What rigorous data analysis frameworks address conflicting results in this compound coordination chemistry studies?
- Methodological Answer : Implement the FINER model to ensure research feasibility and novelty:
- Feasible : Use high-purity reagents and controlled atmospheres (e.g., inert gas for moisture-sensitive reactions).
- Novel : Compare results with prior studies on analogous systems (e.g., polyoxomolybdate complexes in ).
- Ethical : Adhere to institutional safety review protocols .
Cross-validate findings using multiple techniques (e.g., FTIR for ligand binding, ICP-MS for metal content).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
